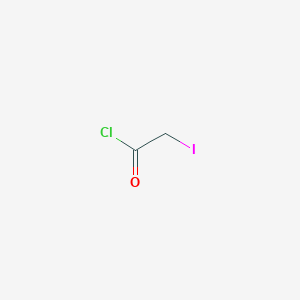

Iodoacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClIO/c3-2(5)1-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVMPWANOMFSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958985 | |

| Record name | Iodoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38020-81-4 | |

| Record name | Iodoacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38020-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038020814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Iodoacetyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of iodoacetyl chloride, a valuable reagent in biochemical research and drug development. It covers its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its use as a covalent modifier of proteins. Detailed experimental protocols and a visualization of its mechanism of action in a key signaling pathway are also included.

Chemical and Physical Properties of this compound

This compound is a reactive acyl halide used primarily for the chemical modification of proteins and peptides. Its key properties are summarized below for easy reference.

| Property | Value |

| CAS Number | 38020-81-4[1][2][3][4][5] |

| Molecular Formula | C₂H₂ClIO[1][2][4][5][6] |

| Molecular Weight | 204.39 g/mol [1][2][4][5] |

| Appearance | Clear dark red to red to brown to black liquid[5] |

| Density | 2.28 g/cm³[2][4] |

| Boiling Point | 48-50 °C at 12 mmHg[2] 165.2 °C at 760 mmHg[4] |

| Melting Point | -19.28 °C (Predicted)[2] |

| Flash Point | 53.7 °C[4] |

| Solubility | Reacts with water.[3][6] Miscible with water.[3][6] |

| Sensitivity | Moisture and light sensitive.[3][6] |

| InChI Key | BSVMPWANOMFSPR-UHFFFAOYSA-N[4][5] |

| SMILES | C(C(=O)Cl)I[2][5] |

Synthesis of this compound

This compound is typically synthesized from iodoacetic acid by reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride. These reagents convert the carboxylic acid to the more reactive acyl chloride.

Experimental Protocol: Synthesis from Iodoacetic Acid and Thionyl Chloride

This protocol is based on general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

Iodoacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ byproducts)

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a fume hood, add iodoacetic acid to a dry round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. Anhydrous DCM can be used as a solvent if desired.

-

Attach a reflux condenser and a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.

-

Gently heat the mixture to reflux and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. A rotary evaporator with a suitable trap is recommended.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Reactivity and Mechanism of Action

The high reactivity of this compound stems from the two electrophilic carbon centers and the good leaving groups (chloride and iodide). It is a potent alkylating agent, particularly for soft nucleophiles like thiols.

The primary application of this compound in biochemical contexts is the specific and covalent modification of cysteine residues in proteins. The thiol group of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the iodine in an SN2 reaction. This results in the formation of a stable thioether bond and the displacement of iodide. This reaction is highly efficient at neutral to slightly alkaline pH.

Experimental Protocols

Protocol for Alkylation of Protein Cysteine Residues

This protocol details the steps for the reduction and subsequent alkylation of cysteine residues in a protein sample, a common procedure in proteomics workflows prior to mass spectrometry analysis. This procedure is adapted from standard protocols using iodoacetamide, a related and commonly used reagent.

Materials:

-

Protein sample in a suitable buffer (e.g., ammonium bicarbonate)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

This compound or a freshly prepared solution of iodoacetamide

-

Quenching reagent (e.g., DTT or L-cysteine)

-

Buffer for pH adjustment (e.g., Tris-HCl, pH 8.0)

-

Incubator or water bath

-

Vortex mixer

Procedure:

-

Protein Solubilization: Ensure your protein sample is well-solubilized in a denaturing buffer (e.g., containing urea or guanidinium chloride) to expose the cysteine residues.

-

Reduction of Disulfide Bonds:

-

Add a reducing agent to the protein solution. For example, add DTT to a final concentration of 5-10 mM.

-

Incubate the sample at 56-60 °C for 30-60 minutes to reduce all disulfide bonds to free thiols.

-

Allow the sample to cool to room temperature.

-

-

Alkylation of Free Thiols:

-

Work in the dark or in a foil-wrapped tube for this step as iodo-compounds can be light-sensitive.

-

Add this compound or iodoacetamide to the reduced protein sample to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). Ensure the pH of the solution is between 7.5 and 8.5 for optimal reaction with cysteine thiols.

-

Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.

-

-

Quenching the Reaction:

-

Quench the excess alkylating reagent by adding a small molecule thiol, such as DTT or L-cysteine, to a final concentration of 20-30 mM.

-

Incubate for an additional 15 minutes in the dark at room temperature.

-

-

Sample Preparation for Downstream Analysis:

-

The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) for mass spectrometry, or for analysis by SDS-PAGE.

-

Application in Elucidating Signaling Pathways: Inhibition of Cysteine Proteases

This compound and related compounds are invaluable tools for studying enzymes that rely on a catalytic cysteine residue. A classic example is the papain-like family of cysteine proteases. Papain's catalytic activity depends on a catalytic triad consisting of Cysteine-25, Histidine-159, and Asparagine-175.[7][8] The nucleophilic thiol of Cys-25 is essential for peptide bond cleavage.

This compound acts as an irreversible inhibitor of papain by covalently modifying the active site Cys-25.[5] This specific alkylation prevents the enzyme from carrying out its catalytic function. By observing the effects of this inhibition, researchers can infer the role of the cysteine protease in various biological pathways.

Visualization of Papain Inhibition

The following diagram illustrates the mechanism of papain inhibition by this compound, highlighting the key residues in the active site and the covalent modification that leads to inactivation.

Caption: Inhibition of papain by this compound via alkylation of the active site Cys-25.

Safety and Handling

This compound is a corrosive and toxic compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[3][6][9][10] It is toxic if swallowed, in contact with skin, or if inhaled.[9] It reacts with water to liberate toxic gas.[3][9][10]

-

Personal Protective Equipment (PPE): Always work in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] It is sensitive to moisture and light, so storage under an inert atmosphere (e.g., nitrogen) and in a dark container is recommended.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

References

- 1. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iodoacetamide [bio.net]

- 6. Structural Transitions of Papain-like Cysteine Proteases: Implications for Sensor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Amino acid modification in papain at key active sites for possible act" by Cyrille A. Amper, Mhexianne H. Pollante et al. [greenprints.dlshsi.edu.ph]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 10. Activity Profiling of Papain-Like Cysteine Proteases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iodoacetyl Chloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Introduction

Iodoacetyl chloride (C₂H₂ClIO) is a highly reactive, bifunctional chemical reagent widely utilized in biochemistry and drug development. As an acid halide and an alkylating agent, it serves as a valuable tool for the covalent modification of proteins, particularly for probing the structure and function of cysteine residues. Its high reactivity stems from the electrophilic carbonyl carbon of the acyl chloride and the susceptible carbon-iodine bond, which readily participates in nucleophilic substitution reactions. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Structure and Identifiers

This compound is a simple two-carbon acyl halide with both a chlorine and an iodine atom. The chlorine is attached to the carbonyl carbon, forming the reactive acyl chloride moiety, while the iodine is attached to the alpha-carbon, creating a potent alkylating site.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

|---|---|---|

| IUPAC Name | 2-iodoacetyl chloride | [1][2] |

| CAS Number | 38020-81-4 | [1][2][3] |

| Molecular Formula | C₂H₂ClIO | [1][2][3] |

| InChI Key | BSVMPWANOMFSPR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(C(=O)Cl)I | [3][4] |

| Synonyms | Iodoacetic chloride, Iodoacetic acid chloride, 2-Iodoacetyl chloride |[2][3][4] |

Physicochemical Properties

This compound is a dense liquid that is sensitive to moisture and light.[4][5][6] It reacts with water, liberating toxic gas.[5] Due to its reactivity, it should be stored in a cool, dry, and well-ventilated place.[4][6]

Table 2: Physicochemical Data for this compound

| Property | Value | Citation |

|---|---|---|

| Molecular Weight | 204.39 g/mol | [1][3] |

| Density | 2.28 g/cm³ | [3] |

| Boiling Point | 48-50 °C at 12 mmHg | [2][3] |

| Melting Point | -19.28 °C (Predicted) | [2][3] |

| Solubility | Miscible with water (reacts) | [4][5][6] |

| Purity | Typically ≥95% - 97% |[7][8] |

Reactivity and Mechanism of Action

The primary application of this compound in biochemical research is the alkylation of nucleophilic side chains of amino acids, with a strong preference for the thiol group of cysteine.[1]

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the α-carbon (the carbon bonded to iodine). This attack displaces the iodide ion, which is an excellent leaving group, forming a stable thioether bond. This process is known as S-carboxymethylation (after hydrolysis of the acyl chloride). Iodoacetyl groups are generally more reactive than their bromoacetyl or chloroacetyl counterparts.[1]

Caption: SN2 mechanism of cysteine alkylation by this compound.

Experimental Protocols

The following is a generalized protocol for the labeling of protein cysteine residues using an iodoacetyl-functionalized reagent. This protocol is based on standard methodologies for sulfhydryl-reactive labeling.[1][9]

A. Materials

-

Protein of interest (in a buffer free of thiols)

-

This compound or iodoacetyl-functionalized probe

-

Reaction Buffer: 50 mM Phosphate buffer or HEPES, pH 7.5-8.5.[1]

-

Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][9]

-

Quenching Reagent: 2-Mercaptoethanol, DTT, or L-cysteine.[1]

-

Desalting column (e.g., Sephadex G-25) for purification.[1]

-

Storage Buffer: e.g., Phosphate-buffered saline (PBS).

B. Experimental Workflow

Caption: General workflow for protein labeling with iodoacetyl reagents.

C. Detailed Steps

-

Protein Preparation : Dissolve the protein to a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer is degassed and free of any thiol-containing reagents.

-

Reduction of Disulfides (Optional) : If cysteine residues are oxidized or form disulfide bonds, they must be reduced. Add DTT or TCEP to a final concentration of 5-20 mM and incubate for 1 hour at room temperature.[1][9]

-

Removal of Reducing Agent : Immediately remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer. This step is critical as the reducing agent will compete with the protein's thiols for the iodoacetyl reagent.[1]

-

Labeling Reaction : Prepare a stock solution of the iodoacetyl reagent in a dry, water-miscible solvent like DMSO or DMF. Add a 10- to 20-fold molar excess of the reagent to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light.[1][9]

-

Quenching : Stop the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-50 mM to consume any unreacted iodoacetyl reagent.[1]

-

Purification : Separate the labeled protein from excess reagent and byproducts using a desalting column equilibrated with the desired storage buffer.

-

Storage : Store the purified, labeled protein at 4°C for short-term use or at -80°C for long-term storage, always protected from light.[1]

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Value / Range | Rationale |

|---|---|---|---|

| ¹H NMR | -CH₂- | δ 3.8 - 4.2 ppm (singlet) | Protons on a carbon adjacent to an iodine atom and a carbonyl group are strongly deshielded. |

| ¹³C NMR | -C H₂I | δ 5 - 15 ppm | The α-carbon is shifted downfield by the electronegative iodine. |

| >C =O | δ 165 - 175 ppm | The carbonyl carbon of an acyl chloride appears in this characteristic downfield region.[10] | |

| IR Spectroscopy | C=O Stretch | 1785 - 1815 cm⁻¹ | The C=O bond in acyl chlorides absorbs at a higher frequency than in ketones or esters due to the electron-withdrawing effect of the chlorine atom.[11] |

| C-I Stretch | 500 - 600 cm⁻¹ | The carbon-iodine bond stretch is a low-energy vibration. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 204 | Corresponds to the molecular weight of C₂H₂ClIO.[1][3] |

| | Key Fragments | m/z = 127 (I⁺)m/z = 77 (CH₂COCl⁺)m/z = 43 (CH₂CO⁺) | Expected fragmentation includes loss of iodine, cleavage of the C-C bond, and loss of chlorine. |

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a chemical fume hood.[5][9]

Table 4: Hazard and Safety Information for this compound

| Hazard Type | GHS Code | Description | Citation |

|---|---|---|---|

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [4][5][9] |

| H318 | Causes serious eye damage. | [5] | |

| EUH029 | Contact with water liberates toxic gas. | [5] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][9] |

| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | [5][9] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [5][9] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][9] | |

| P310 | Immediately call a POISON CENTER/doctor. | [5][9] | |

| Sensitivity | - | Moisture & Light Sensitive. | [4][6] |

| Incompatibilities | - | Strong oxidizing agents, strong bases, strong reducing agents, water. |[5][6] |

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS 38020-81-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. compoundchem.com [compoundchem.com]

- 11. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Synthesis and Purity of Iodoacetyl Chloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Iodoacetyl chloride is a valuable but highly reactive bifunctional reagent, primarily utilized in biochemical and pharmaceutical research for the specific alkylation of sulfhydryl groups, particularly cysteine residues in proteins. Its high reactivity necessitates careful synthesis, purification, and handling procedures. This guide provides a comprehensive overview of established methods for its laboratory-scale synthesis, purification, and purity analysis.

Chemical & Physical Properties

A summary of the key properties of this compound is essential for its proper handling and use.

| Property | Value | Reference |

| CAS Number | 38020-81-4 | [1][2] |

| Molecular Formula | C₂H₂ClIO | [2] |

| Molecular Weight | 204.39 g/mol | [2] |

| Appearance | Clear, dark red to brown liquid | |

| Boiling Point | 48-50 °C at 12 mmHg | [2] |

| Density | 2.28 g/mL | [2] |

| Sensitivity | Moisture and light sensitive | [2] |

| Reactivity | Reacts with water; incompatible with strong oxidizing agents, bases, and reducing agents. | [2] |

Synthesis of this compound

While this compound is commercially available, in-house synthesis may be required for specific research applications. The following methods are based on established principles of organic synthesis for converting carboxylic acids to acyl chlorides.

This is the most direct route, starting from the corresponding carboxylic acid. Two primary reagents are suitable for this conversion: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Oxalyl chloride is often preferred for smaller-scale reactions as it tends to be milder and the byproducts are entirely gaseous, simplifying workup.[3][4]

Table 2: Comparison of Chlorinating Agents

| Reagent | Reaction Equation | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | ICH₂COOH + SOCl₂ → ICH₂COCl + SO₂(g) + HCl(g) | Inexpensive; gaseous byproducts (SO₂, HCl).[5][6] | Can require heating (reflux); may lead to side products with sensitive substrates.[3][7] |

| Oxalyl Chloride ((COCl)₂) | ICH₂COOH + (COCl)₂ → ICH₂COCl + CO(g) + CO₂(g) + HCl(g) | Milder conditions (often room temp); all byproducts are gaseous.[3][4] | More expensive; often requires a catalyst (e.g., DMF).[8] |

Reaction: ClCH₂COCl + NaI --(Acetone)--> ICH₂COCl + NaCl(s)

This approach leverages the low solubility of sodium chloride in acetone to drive the reaction to completion.

Experimental Protocols

Extreme caution must be exercised. These reactions should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.

This protocol is adapted from general procedures for converting carboxylic acids to acyl chlorides.[8]

-

Preparation : Set up a dry, two-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen inlet, and a rubber septum. The entire apparatus must be flame-dried or oven-dried to remove all traces of moisture.

-

Reagents : To the flask, add iodoacetic acid (1.0 equiv). Add anhydrous dichloromethane (CH₂Cl₂) as a solvent.

-

Reaction : Place the flask under a positive pressure of nitrogen. Slowly add oxalyl chloride (1.3 equiv) via syringe through the septum. Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).

-

Monitoring : The reaction mixture will begin to evolve gas (CO, CO₂, HCl). Stir the mixture at room temperature for 1.5 to 3 hours, or until gas evolution ceases.

-

Workup : Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride by rotary evaporation. To ensure complete removal of volatile impurities, the crude product can be redissolved in a dry solvent like CH₂Cl₂ and evaporated again.[8] The resulting crude this compound should be used immediately or purified via vacuum distillation.

Due to its high boiling point at atmospheric pressure and sensitivity to heat, purification must be performed under reduced pressure.[9][10][11]

-

Setup : Assemble a vacuum distillation apparatus with a short path head, using well-greased joints. Ensure the receiving flask is cooled in an ice bath.

-

Procedure : Transfer the crude this compound to the distillation flask. Introduce a capillary bleed or a magnetic stir bar to ensure smooth boiling.

-

Distillation : Slowly apply vacuum to the system. Once the desired pressure is reached (e.g., 12 mmHg), gently heat the distillation flask using an oil bath.

-

Collection : Collect the fraction boiling at approximately 48-50 °C.[2]

-

Storage : The purified this compound is a clear, reddish-brown liquid. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at -20°C, protected from light and moisture.

Purity Analysis

Confirming the purity of the synthesized this compound is critical for its successful use in subsequent applications. Several analytical methods can be employed.

Table 3: Methods for Purity and Identity Confirmation

| Method | Purpose | Expected Results & Notes |

| Gas Chromatography (GC) | Quantitative purity assessment and detection of volatile impurities. | A primary method for assaying purity.[12] A derivatization approach, such as reacting the acyl chloride with methanol to form the more stable methyl iodoacetate, can be used for indirect quantification.[13][14] |

| Titration | Quantitative assay of the acyl chloride content. | Involves reacting the acyl chloride with a nucleophile (e.g., water or an amine) and titrating the resulting HCl or the excess nucleophile. This provides a measure of the molar content of the reactive species.[12] |

| FT-IR Spectroscopy | Functional group identification. | A strong absorption band is expected for the carbonyl (C=O) stretch at a high frequency, typically around 1800 cm⁻¹, which is characteristic of acyl chlorides.[15][16] |

| ¹H NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities. | The methylene protons (-CH₂-) adjacent to the iodine and carbonyl groups are expected to appear as a singlet. The chemical shift would be downfield due to the electron-withdrawing effects of both adjacent groups. For comparison, the singlet for the -CH₂- in iodoacetic acid appears around 3.6 ppm.[17] |

Mandatory Visualizations

The following diagram illustrates the general workflow for preparing and purifying this compound from iodoacetic acid.

Caption: General workflow for the synthesis and purification of this compound.

This compound is a potent alkylating agent for sulfhydryl groups. This reactivity is central to its use in modifying proteins and peptides for research in drug development.

Caption: Mechanism of cysteine residue alkylation by this compound.

References

- 1. Buy Online CAS Number 38020-81-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]

- 14. japsonline.com [japsonline.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. Iodoacetic acid(64-69-7) 1H NMR spectrum [chemicalbook.com]

Reactivity of Iodoacetyl Chloride with Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl chloride is a highly reactive, bifunctional reagent used extensively in biochemical research for the covalent modification of proteins and peptides.[1][2] Its utility stems from the presence of two reactive centers: a highly reactive acyl chloride and an iodoacetyl group. The acyl chloride is susceptible to rapid hydrolysis and reaction with primary and secondary amines, while the iodoacetyl group is a potent alkylating agent, primarily targeting sulfhydryl groups. This dual reactivity, however, necessitates a thorough understanding of its reaction chemistry to ensure specific and efficient modification of target biomolecules.

This technical guide provides a comprehensive overview of the reactivity of this compound with the 20 common amino acids. It details the reaction mechanisms, specificity, and factors influencing the reaction, such as pH. Furthermore, this guide includes detailed experimental protocols for protein modification and presents a summary of the reactivity of this compound with various amino acid side chains.

Core Chemistry of this compound

This compound's reactivity is dominated by two key functional groups:

-

Acyl Chloride: This group is highly electrophilic and reacts readily with nucleophiles. In an aqueous environment, it is prone to rapid hydrolysis to form iodoacetic acid. Its primary utility in a biological context is for reacting with the N-terminal α-amino group or the ε-amino group of lysine residues to form a stable amide bond. This reaction is a nucleophilic acyl substitution.[3][4]

-

Iodoacetyl Group: The carbon atom bearing the iodine is susceptible to nucleophilic attack by soft nucleophiles, such as the thiolate anion of cysteine. This proceeds via a bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of a stable thioether linkage and the displacement of iodide as a leaving group.[5] The reactivity of haloacetyl groups follows the order: iodoacetyl > bromoacetyl > chloroacetyl, due to the leaving group ability of the halide (I- > Br- > Cl-).[6][7]

Reactivity with Amino Acid Side Chains

The specificity of this compound for particular amino acid residues is highly dependent on the reaction conditions, most notably pH. The nucleophilicity of the amino acid side chains is the primary determinant of their reactivity.

Primary Reaction: S-Alkylation of Cysteine

The most prominent and widely utilized reaction of iodoacetyl compounds is the S-alkylation of the thiol group of cysteine residues.[6] The sulfur atom in the cysteine side chain is a strong nucleophile, particularly in its deprotonated thiolate form (-S⁻). This anion readily attacks the carbon atom bearing the iodine, displacing the iodide ion.[5] This reaction is highly efficient and results in a stable thioether bond.

The rate of this reaction is highly pH-dependent. The pKa of the cysteine thiol group is approximately 8.3. Therefore, at pH values above 7, a significant population of the more nucleophilic thiolate anion exists, leading to a faster reaction rate.[8] To ensure selectivity for cysteine, reactions are often carried out at a pH between 7.5 and 8.5.[6]

Side Reactions with Other Nucleophilic Amino Acids

While highly selective for cysteine under controlled conditions, this compound can react with other nucleophilic amino acid side chains, particularly at higher pH values or when used in large excess.[9]

-

Histidine: The imidazole ring of histidine contains two nitrogen atoms that can act as nucleophiles. Alkylation of histidine is generally slower than that of cysteine and is favored at a pH above 6, where the imidazole ring is deprotonated.[10]

-

Lysine: The primary ε-amino group of lysine is a potent nucleophile in its unprotonated state. Significant reaction with this compound occurs at pH values above 8.5.[11] The acyl chloride moiety of this compound will also readily react with the lysine amino group to form an amide bond.

-

Methionine: The thioether side chain of methionine can be alkylated by iodoacetyl compounds to form a sulfonium ion. This reaction is generally slower than the reaction with cysteine.[12]

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these amino acids are generally poor nucleophiles and react very slowly with this compound.

-

Aspartate and Glutamate: The carboxylate groups of these residues are weak nucleophiles and show minimal reactivity.

-

N-terminal Amino Group: The α-amino group at the N-terminus of a peptide or protein can react with both the acyl chloride and the iodoacetyl group of this compound, particularly at alkaline pH.[13]

Quantitative Data on Amino Acid Reactivity

The following table summarizes the qualitative reactivity of this compound with the nucleophilic amino acids. The reactivity is highly dependent on pH and the accessibility of the residue in a folded protein.

| Amino Acid | Side Chain Nucleophile | Relative Reactivity (at optimal pH) | Optimal pH for Reaction | Reaction Product |

| Cysteine | Thiol (-SH) | Very High | 7.5 - 8.5 | Thioether |

| Histidine | Imidazole | Moderate | > 6.0 | Alkylated Imidazole |

| Lysine | ε-Amino (-NH₂) | Moderate | > 8.5 | N-alkylated amine / Amide |

| Methionine | Thioether (-S-CH₃) | Low to Moderate | Broad range | Sulfonium ion |

| N-terminus | α-Amino (-NH₂) | Moderate | > 8.0 | N-alkylated amine / Amide |

| Tyrosine | Phenol (-OH) | Very Low | > 9.0 | O-alkylated phenol |

| Serine | Hydroxyl (-OH) | Very Low | > 9.0 | O-alkylated alcohol |

| Threonine | Hydroxyl (-OH) | Very Low | > 9.0 | O-alkylated alcohol |

| Aspartate | Carboxylate (-COO⁻) | Negligible | - | - |

| Glutamate | Carboxylate (-COO⁻) | Negligible | - | - |

| Arginine | Guanidinium | Negligible | - | - |

| Tryptophan | Indole | Negligible | - | - |

| Asparagine | Amide | Negligible | - | - |

| Glutamine | Amide | Negligible | - | - |

| Proline | Secondary Amine | Low | > 8.0 | N-alkylated amine / Amide |

| Glycine | None | None | - | - |

| Alanine | None | None | - | - |

| Valine | None | None | - | - |

| Leucine | None | None | - | - |

| Isoleucine | None | None | - | - |

| Phenylalanine | None | None | - | - |

Experimental Protocols

The following protocols provide a general framework for the modification of proteins with this compound. Optimization of reagent concentrations, reaction times, and temperature is recommended for each specific application.

General Protocol for Protein Modification with this compound

This protocol describes a general method for labeling a protein with this compound, primarily targeting cysteine residues.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5 (Note: Avoid primary amine buffers if targeting other residues)

-

Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol

-

Desalting column or dialysis tubing

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If targeting cysteine residues that may be present as disulfides, reduce the protein by adding DTT to a final concentration of 5-10 mM and incubating for 1 hour at room temperature.

-

Remove the excess DTT using a desalting column equilibrated with deoxygenated Reaction Buffer. This step is critical as excess DTT will react with this compound.

-

-

This compound Stock Solution Preparation:

-

Caution: this compound is corrosive and moisture-sensitive.[2] Handle in a fume hood and use anhydrous solvents.

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

-

-

Labeling Reaction:

-

Perform all steps in the dark or in a foil-wrapped tube to prevent light-induced degradation of the iodoacetyl group.[10]

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50-100 mM to react with any excess this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Confirm protein modification using mass spectrometry to detect the mass shift corresponding to the iodoacetyl group (mass increase of 169.9 g/mol after reaction of the iodoacetyl moiety).

-

Analyze the labeled protein by SDS-PAGE to verify the integrity of the protein.

-

Protocol for N-terminal and Lysine Modification

To favor modification of N-terminal and lysine residues, a higher pH (8.5-9.5) and a larger excess of this compound may be required. However, under these conditions, the reaction with cysteine will still be highly favorable. To specifically target amines, prior blocking of cysteine residues with a different reagent may be necessary.

Visualizations

Reaction Mechanisms

Caption: General reaction mechanisms of this compound with cysteine and lysine.

Experimental Workflow for Protein Modification

Caption: A typical experimental workflow for labeling proteins with this compound.

pH-Dependent Selectivity

Caption: Logical diagram of pH influence on this compound's reactivity and selectivity.

Applications in Research and Drug Development

The specific and covalent nature of the modification mediated by this compound makes it a valuable tool in various research and development areas:

-

Enzyme Inhibition and Active Site Mapping: this compound and its derivatives are used as irreversible inhibitors to probe the active sites of enzymes, particularly those with a catalytic cysteine residue, such as cysteine proteases and some phosphatases.[15][16] By identifying the site of modification, researchers can gain insights into the enzyme's catalytic mechanism.

-

Protein Labeling and Conjugation: Iodoacetyl groups are commonly used to attach probes, such as fluorescent dyes, biotin, or spin labels, to specific cysteine residues in proteins.[6] This allows for the study of protein localization, conformation, and interactions.

-

Affinity Labeling: In this technique, an iodoacetyl group is incorporated into a molecule that has affinity for a specific protein binding site.[17][18] This directs the reactive group to the binding site, leading to covalent modification and allowing for the identification of binding site residues.

-

Quantitative Proteomics: Iodoacetyl-based reagents, such as the iodoTMT™ tags, are used for quantitative analysis of the cysteine redoxome, providing insights into cellular signaling and oxidative stress.[1][19][20]

Conclusion

This compound is a potent and versatile reagent for the chemical modification of amino acids, particularly cysteine. Its high reactivity, however, necessitates careful control of reaction conditions, especially pH, to achieve the desired specificity. While it is a powerful tool for protein labeling, enzyme inhibition, and affinity labeling, researchers must be mindful of potential side reactions with other nucleophilic amino acids. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its successful application in research and drug development. The lack of comprehensive quantitative kinetic data for this compound itself highlights an area for future investigation, which would further refine its application in a predictable and controlled manner.

References

- 1. mdpi.com [mdpi.com]

- 2. genscript.com [genscript.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 7. Kinetics of inactivation of creatine kinase during modification of its thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. shub.ccny.cuny.edu [shub.ccny.cuny.edu]

- 15. Creatine kinase. Modification of the working enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. genscript.com [genscript.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]

An In-depth Technical Guide to the Reaction of Iodoacetyl Moieties with Sulfhydryl Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific and covalent modification of amino acid residues in proteins is a cornerstone of chemical biology and proteomics. Among the various functional groups, the sulfhydryl (or thiol) group of cysteine residues stands out due to its high nucleophilicity, making it a prime target for selective chemical labeling. The iodoacetyl group is a widely utilized electrophilic moiety for the alkylation of these sulfhydryl groups. This reaction is fundamental to numerous applications, from preventing disulfide bond formation in protein sequencing to the development of irreversible enzyme inhibitors.

While iodoacetyl chloride is a highly reactive acyl chloride, its utility in aqueous biological systems is limited due to its rapid hydrolysis. Instead, researchers predominantly employ more stable and well-characterized derivatives: iodoacetamide (IAM) and iodoacetic acid (IAA) . These reagents deliver the reactive iodoacetyl moiety to the target sulfhydryl group with greater control and specificity. This guide provides a comprehensive overview of the core reaction mechanism, kinetics, experimental protocols, and applications involving these essential reagents.

Core Reaction Mechanism: SN2 Alkylation

The reaction between an iodoacetyl-containing reagent and a sulfhydryl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The key steps are:

-

Deprotonation of the Sulfhydryl Group: The reaction's efficiency is highly dependent on pH because the nucleophile is the deprotonated form of the sulfhydryl group, the thiolate anion (-S⁻).[4][5] The pKa of cysteine's sulfhydryl group in proteins is typically around 8.5, but can be lower in specific microenvironments.[6] Therefore, the reaction is most effective under neutral to slightly alkaline conditions (pH 7.0-8.5), which favors the formation of the more nucleophilic thiolate.[4][6][7][8]

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the iodoacetyl group (the carbon atom bonded to the iodine).[1][2][3]

-

Displacement of Iodide: This attack results in the formation of a stable, irreversible thioether bond and the displacement of the iodide ion, which is an excellent leaving group.[1][2] The resulting modification is a carboxyamidomethyl group (when using iodoacetamide) or a carboxymethyl group (when using iodoacetic acid).[9]

Reaction Kinetics and Specificity

The efficiency and specificity of sulfhydryl alkylation are influenced by several key factors.

-

pH: As noted, the reaction rate increases with pH, corresponding to the increased concentration of the thiolate anion.[10][11] Most protocols recommend a pH between 8.0 and 8.5 to ensure efficient alkylation.[7][8][12][13]

-

Reagent Concentration: A molar excess of the iodoacetyl reagent over the concentration of sulfhydryl groups is typically used to drive the reaction to completion.[14]

-

Temperature and Time: Alkylation reactions are generally performed at room temperature or 37°C to enhance reaction rates.[10] Incubation times typically range from 15 to 60 minutes.[13][15][16]

-

Light Sensitivity: Iodoacetamide is light-sensitive, and reactions should be performed in the dark to prevent the generation of free iodine, which can cause unwanted side reactions with tyrosine, histidine, and tryptophan residues.[7][13][16]

Quantitative Data

While extensive kinetic data is protein-specific, some values have been reported in the literature. The reaction is generally rapid, with second-order rate constants varying based on the specific cysteine residue's environment.

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant | 107 M⁻¹s⁻¹ | Alkylation of Cys-32 in E. coli thioredoxin with iodoacetamide | [11] |

| Mass Addition | +57.07 Da | Mass shift upon carboxyamidomethylation of cysteine with iodoacetamide | [13][16] |

| Stoichiometry | 1:1 | Ratio of iodoacetamide reaction with a thiol group | [2] |

Reaction Specificity and Side Reactions

Under optimal conditions (pH ~8.0-8.5, limiting reagent quantities), the reaction is highly specific for cysteine residues.[6][13][17] However, if a large excess of the alkylating agent is used or if the pH is too high, side reactions can occur with other nucleophilic amino acid side chains.[7][13] The order of reactivity for these side reactions is generally:

It is crucial to control the reaction conditions, particularly pH and reagent concentration, to maximize specificity for cysteine.[7][13]

Experimental Protocols

The alkylation of sulfhydryl groups is a standard step in proteomics workflows, particularly for sample preparation prior to mass spectrometry. The goal is to irreversibly block free thiols to prevent disulfide bond formation.

Protocol 1: In-Solution Protein Alkylation

This protocol is used for protein mixtures in solution, such as cell lysates or purified protein samples.[16]

-

Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 6-8 M urea or 6 M guanidine hydrochloride) containing a buffering agent (e.g., 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0-8.5).

-

Reduction: Add a reducing agent to break existing disulfide bonds.

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add freshly prepared iodoacetamide to a final concentration of 14-55 mM.[15][16] A common rule of thumb is to use a concentration approximately 2-5 times that of the reducing agent.

-

Incubation: Incubate at room temperature in the dark for 20-45 minutes.[15][16]

-

Quenching (Optional): Quench any unreacted iodoacetamide by adding a small amount of DTT or another thiol-containing compound.[15]

Protocol 2: In-Gel Protein Alkylation

This method is used for proteins that have been separated by gel electrophoresis.[16]

-

Excision and Destaining: Excise the protein band of interest from the stained gel. Cut it into small pieces (~1x1 mm) and destain completely using a solution of acetonitrile (ACN) and ammonium bicarbonate.

-

Dehydration: Dehydrate the gel pieces with 100% ACN and dry completely in a vacuum centrifuge.

-

Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate. Incubate at 56°C for 45-60 minutes.

-

Removal of DTT: Remove the DTT solution and briefly rinse the gel pieces with ammonium bicarbonate.

-

Alkylation: Add a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate, ensuring the gel pieces are fully submerged.[16]

-

Incubation: Incubate at room temperature in the dark for 30 minutes.[16]

-

Washing: Remove the iodoacetamide solution. Wash the gel pieces with ammonium bicarbonate, followed by dehydration with ACN.

-

Drying: Dry the gel pieces completely in a vacuum centrifuge before proceeding to in-gel digestion.

Applications in Research and Drug Development

The alkylation of sulfhydryl groups by iodoacetyl reagents is a versatile tool with broad applications.

-

Proteomics and Peptide Mapping: The primary application is to prevent the re-formation of disulfide bonds after reduction.[1][10][21] This ensures that proteins remain in a linearized state, which is crucial for accurate enzymatic digestion and subsequent analysis by mass spectrometry.[1]

-

Irreversible Enzyme Inhibition: Iodoacetamide and iodoacetic acid act as irreversible inhibitors for enzymes that rely on a catalytic cysteine residue, such as cysteine peptidases and deubiquitinases (DUBs).[21] This allows for the study of enzyme mechanisms and the identification of active-site residues.

-

Quantitative Proteomics: Specialized iodoacetyl-containing reagents, such as iodoacetyl tandem mass tags (iodoTMT), are used for quantitative analysis of the "cysteine redoxome."[22][23] These reagents allow for the differential labeling and quantification of reduced versus oxidized cysteine residues across multiple samples.

-

Protein Immobilization: The reaction can be used to covalently attach cysteine-containing proteins or peptides to surfaces or beads that have been functionalized with an iodoacetyl group, which is useful for affinity chromatography and other assays.[7][12]

Conclusion

The reaction of iodoacetyl-containing reagents like iodoacetamide and iodoacetic acid with sulfhydryl groups is a robust and indispensable tool in protein science. Its mechanism, a straightforward SN2 reaction, results in the formation of a stable thioether bond, effectively and irreversibly modifying cysteine residues. By carefully controlling reaction conditions such as pH, reagent concentration, and temperature, researchers can achieve high specificity and efficiency. This chemical precision underpins critical applications ranging from routine sample preparation in proteomics to sophisticated quantitative analyses of cellular redox states, making it a vital technique for researchers, scientists, and drug development professionals.

References

- 1. nbinno.com [nbinno.com]

- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 11. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DEVELOPMENT OF SULFHYDRYL-REACTIVE SILICA FOR PROTEIN IMMOBILIZATION IN HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. connectsci.au [connectsci.au]

- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 22. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Iodoacetyl Chloride: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and storage requirements for iodoacetyl chloride. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical Identification and Physical Properties

This compound is a highly reactive acyl halide used in various biochemical research applications.[1][2][3] Its hazardous nature necessitates a thorough understanding of its properties.

| Property | Value | Reference |

| CAS Number | 38020-81-4 | [1][4][5] |

| Molecular Formula | C₂H₂ClIO | [1][4][] |

| Molecular Weight | 204.39 g/mol | [1][4][] |

| Density | 2.28 g/cm³ | [1][][7] |

| Boiling Point | 48-50 °C at 12 mmHg | [1][7] |

| Appearance | Liquid | [8] |

| Solubility | Miscible with water (reacts) | [1][5] |

Safety Hazards and GHS Classification

This compound is classified as a hazardous substance and requires stringent safety measures.

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[9][10] |

Key Hazards:

-

Causes severe burns to the skin, eyes, and mucous membranes.[8][9]

-

Toxic if ingested, inhaled, or absorbed through the skin.

-

Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[8][9]

Handling Precautions

Strict adherence to the following handling procedures is mandatory to minimize exposure and ensure safety.

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[8][9]

-

Ventilation: Ensure adequate ventilation to keep airborne concentrations low.[8]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for acid gases and particulates.[9]

General Handling Practices

-

Do not eat, drink, or smoke in areas where this compound is handled.

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

| Storage Condition | Requirement |

| Location | Store in a dry, cool, and well-ventilated place.[8][9] Designate a "Corrosives area" for storage.[8][9] |

| Container | Keep containers tightly closed.[8][9] |

| Atmosphere | Store under an inert gas, such as nitrogen.[8][9] |

| Protection | Protect from light and moisture.[5][8][9] |

| Temperature | Keep refrigerated.[12][13] |

| Security | Store in a locked-up area accessible only to authorized personnel.[9] |

Incompatible Materials

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9] |

| Skin Contact | Immediately take off all contaminated clothing.[9] Wash off with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[9] |

| Inhalation | Remove to fresh air.[9] If not breathing, give artificial respiration.[9] Do not use mouth-to-mouth resuscitation.[9] Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting.[8][9] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[9] |

Spill and Leak Procedures

-

Evacuation: Evacuate personnel to a safe area.[8]

-

Ventilation: Ensure adequate ventilation.[8]

-

Containment: Absorb the spill with inert, non-combustible material such as dry sand or earth.[8][9] Do not use combustible materials like sawdust.[16]

-

Cleanup: Collect the absorbed material into a suitable, closed container for disposal.[8][9] Do not expose the spill to water.[9]

-

PPE: Wear appropriate personal protective equipment during cleanup.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[8][9]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts with this compound to liberate toxic gas.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[8][9] Waste is classified as hazardous.[8] Do not empty into drains.[9]

Logical Workflow for Safe Handling

The following diagram illustrates the critical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for safe this compound handling.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. This compound | 38020-81-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C2H2ClIO | CID 3084680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 7. This compound | CAS 38020-81-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. research.uga.edu [research.uga.edu]

- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

The Dichotomy of Iodoacetyl Chloride in Aqueous Media: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Iodoacetyl chloride is a potent bifunctional reagent widely employed in biochemical research for the alkylation of sulfhydryl groups, particularly cysteine residues in proteins.[1][2] Its utility, however, is intrinsically linked to its challenging behavior in aqueous environments. This technical guide provides an in-depth analysis of the solubility and stability of this compound in aqueous buffers, offering critical insights for its effective use in bioconjugation and other applications.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for its proper handling and application.

| Property | Value | Reference |

| CAS Number | 38020-81-4 | [3][4][5] |

| Molecular Formula | C₂H₂ClIO | [3][4][5] |

| Molecular Weight | 204.39 g/mol | [3][4] |

| Appearance | Clear dark red to red to brown to black liquid | [5] |

| Density | 2.28 g/cm³ | [3][4] |

| Boiling Point | 48-50 °C at 12 mmHg | [3][4] |

| Purity | ≥96.0% | [5] |

Solubility in Aqueous Buffers: A Case of Miscibility vs. Reactivity

Product literature frequently describes this compound as "miscible with water".[3] This suggests that it can be mixed with water in all proportions to form a single phase. However, this statement must be interpreted with extreme caution. This compound is an acyl chloride, a class of compounds known to be highly reactive towards nucleophiles, including water.[6][7][8]

Upon contact with water, this compound undergoes rapid and exothermic hydrolysis.[6][7] This reaction is often described as violent and liberates toxic hydrogen chloride gas.[9][10]

Reaction with Water: I-CH₂-COCl + H₂O → I-CH₂-COOH + HCl

Therefore, while this compound is technically miscible, it is not stable in aqueous solutions. It does not form a persistent solution but instead reacts immediately. This high reactivity is the primary reason for the lack of quantitative solubility data (e.g., in g/L at a specific temperature). For practical purposes in a research setting, it should be considered a highly unstable compound in the presence of water or moisture.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in experiments.

General Stability and Storage

The compound is highly sensitive to environmental factors.

| Condition | Stability Recommendation | Reference |

| Moisture | Highly sensitive; reacts with water and moist air. | [3][11] |

| Light | Light sensitive. | [3][11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert gas like nitrogen. | [3][11][12] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents, water. | [3][11] |

Hydrolytic Instability

The defining characteristic of this compound in aqueous buffers is its hydrolytic instability. The acyl chloride functional group is readily attacked by water, leading to its rapid degradation into iodoacetic acid and hydrochloric acid.[6][7]

Reactivity and Use in Bioconjugation

The high reactivity of this compound is harnessed for the specific modification of proteins and peptides.

Reaction with Sulfhydryl Groups

This compound is a classic sulfhydryl-reactive (thiol-reactive) reagent.[1][14] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the sulfur atom of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide leaving group to form a stable thioether bond.[14][15]

Caption: Reaction of a protein thiol with this compound.

This reaction is highly efficient and is a cornerstone of protein chemistry for applications such as enzyme inhibition, protein labeling, and crosslinking.[14][16]

Influence of pH and Buffer Composition

The pH of the reaction buffer is the most critical parameter for controlling the specificity of iodoacetyl reactions.

-

Optimal pH for Thiol Modification: The reaction with thiols is most efficient and specific at a slightly alkaline pH, typically between 7.2 and 9.0.[15] A common choice is pH 8.3-8.5.[14][17] At this pH, a significant fraction of the sulfhydryl groups (pKa ≈ 8.5) are deprotonated to the more nucleophilic thiolate anion (S⁻), which accelerates the desired reaction.[18]

-

Side Reactions: If the reaction is not properly controlled, this compound can react with other nucleophilic amino acid side chains.

-

Histidine: The imidazole ring of histidine can react, particularly at a neutral pH (around 6.9-7.0), although this reaction is much slower than the reaction with thiols.[14]

-

Primary Amines: The N-terminal α-amino group and the ε-amino group of lysine can react at higher pH values (>7).[14]

-

Tyrosine and Tryptophan: Free iodine, which can be generated, has the potential to react with tyrosine and tryptophan residues. Performing reactions in the dark can minimize this.[14]

-

The use of a large excess of the iodoacetyl reagent can also lead to a loss of specificity.[14]

| Buffer Parameter | Recommendation | Rationale | Reference |

| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Maximizes thiol reactivity and specificity by promoting thiolate formation. | [14][15][17] |

| Buffer Type | Tris, Phosphate | Non-nucleophilic buffers are required. Avoid buffers with primary amines (e.g., glycine) or thiols (e.g., DTT, β-mercaptoethanol). | [16][17] |

| Additives | EDTA (e.g., 5 mM) | Chelates metal ions that can catalyze the oxidation of sulfhydryl groups. | [15][17] |

| Solvents | Up to 30% DMSO or DMF | Can be included to improve the solubility of hydrophobic peptides or proteins. | [15] |

Experimental Protocols

Given its instability, this compound must be handled with precision. It is typically dissolved in a dry, water-miscible organic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before being added to the aqueous protein buffer to initiate the reaction.

General Protocol for Protein Modification

This protocol outlines a typical procedure for labeling a protein containing free cysteine residues.

-

Protein Preparation:

-

Dissolve or dialyze the protein into a suitable reaction buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.5).[15][17]

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols. Use a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Crucially , the reducing agent must be completely removed before adding the iodoacetyl reagent, as it will compete for reaction. This is typically achieved by dialysis, desalting columns, or spin filtration.[16][17]

-

-

Reagent Preparation:

-

Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMF or DMSO.

-

The concentration should be high enough that only a small volume needs to be added to the protein solution, minimizing the amount of organic solvent in the final reaction mixture.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the protein solution while gently vortexing. A slight molar excess (e.g., 1.1 to 5-fold over free thiols) is typically used to ensure selectivity.[14]

-

Incubate the reaction in the dark to prevent the formation of free iodine.[14] Incubation can be for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a small molecule containing a thiol, such as β-mercaptoethanol, DTT, or L-cysteine, to scavenge any unreacted this compound.

-

-

Purification:

-

Remove the excess reagent and byproducts from the labeled protein using dialysis or a desalting column.

-

Caption: Experimental workflow for protein modification.

Conclusion

This compound is a highly reactive and effective reagent for the modification of sulfhydryl groups. Its designation as "miscible with water" is a technicality that belies its profound instability in aqueous media due to rapid hydrolysis.[3][6] Researchers must therefore treat it as a moisture-sensitive compound, preparing solutions in anhydrous organic solvents immediately prior to their addition to carefully pH-controlled aqueous buffers. By understanding the delicate balance between its reactivity towards water and its intended target, scientists can successfully leverage the power of this compound for a wide range of applications in protein chemistry and drug development.

References

- 1. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | CAS 38020-81-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. lifetein.com [lifetein.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Light and Moisture Sensitivity of Iodoacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetyl chloride (C₂H₂ClIO) is a highly reactive bifunctional reagent widely employed in biochemical and pharmaceutical research, primarily as an alkylating agent for targeting sulfhydryl groups in proteins and peptides. Its utility, however, is intrinsically linked to its pronounced sensitivity to environmental factors, namely moisture and light. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways upon exposure to water and electromagnetic radiation. This document synthesizes available data, outlines experimental protocols for stability assessment, and offers guidance on proper handling and storage to ensure the integrity of the reagent and the reproducibility of experimental outcomes.

Introduction

This compound is a valuable tool in the arsenal of biochemists and drug development professionals. Its reactivity stems from two key functional groups: the acyl chloride and the iodo group. The acyl chloride is a highly reactive acylating agent, while the iodoacetyl group is a potent electrophile that readily reacts with nucleophiles, most notably the thiol side chain of cysteine residues.[1] This specificity makes it an excellent choice for site-specific protein modification, labeling, and cross-linking studies.[2]

Despite its utility, the inherent instability of this compound presents significant challenges. Exposure to atmospheric moisture leads to rapid hydrolysis, while exposure to light can induce photodegradation. These degradation processes not only deplete the active reagent but can also introduce impurities that may lead to side reactions and confound experimental results. A thorough understanding of the sensitivity of this compound is therefore critical for its effective use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂ClIO | [][4] |

| Molecular Weight | 204.39 g/mol | [][4] |

| Appearance | Clear, dark red to red-brown to black liquid | [5] |

| Boiling Point | 48-50 °C at 12 mmHg | [4] |

| Density | 2.28 g/cm³ | [] |

| Solubility | Reacts with water | [4] |

Moisture Sensitivity and Hydrolysis

Acyl chlorides, as a class of compounds, are well-known for their vigorous reaction with water, and this compound is no exception. The primary degradation pathway in the presence of moisture is hydrolysis, which proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Hydrolysis

The hydrolysis of this compound is a rapid and exothermic reaction that yields iodoacetic acid and hydrogen chloride (HCl) gas. The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to form the final products.

The generally accepted mechanism for the hydrolysis of acyl chlorides is depicted below:

Caption: Mechanism of this compound hydrolysis.

Quantitative Analysis of Hydrolysis

Table 2: Hydrolysis Data for Related Acyl Chlorides

| Compound | Conditions | Half-life (t₁/₂) | Reference(s) |

| Chloroacetyl Chloride | Reacts with water, initially insoluble then violent reaction | Not specified | [6] |

| Alkyl Chloroformates | Pure water | 1.4 to 53.2 min | [7] |

The rate of hydrolysis can be experimentally determined using several methods, including titration, spectroscopy, or conductivity measurements.

Handling and Storage Recommendations to Mitigate Hydrolysis

Given its high reactivity with water, stringent measures must be taken to protect this compound from moisture.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[4] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace atmospheric moisture.

-

Handling: All handling should be performed in a fume hood. Use dry glassware and syringes. Avoid breathing vapors and contact with skin and eyes.

Light Sensitivity and Photodecomposition

This compound is also sensitive to light, which can induce its decomposition. The energy from photons can lead to the cleavage of chemical bonds, resulting in the formation of radical species and subsequent degradation products.

Mechanism of Photodecomposition